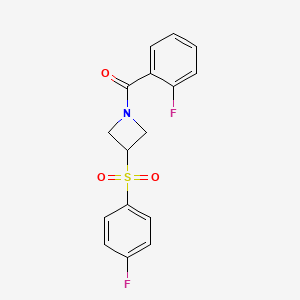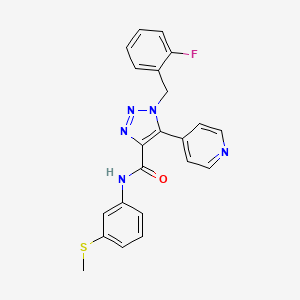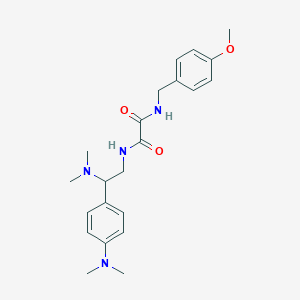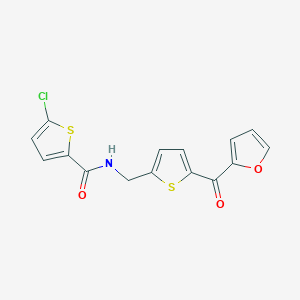
2-Fluoro-3-iodo-6-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, similar to 2-Fluoro-3-iodo-6-bromobenzonitrile, involves halodeboronation reactions of aryl boronic acids. A study by Ronald H. Szumigala et al. (2004) demonstrates the facile synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation, highlighting the general applicability of this approach to synthesizing halogenated benzonitriles (Szumigala et al., 2004).
Molecular Structure Analysis
Vibrational spectroscopic investigations and DFT computations offer insights into the molecular structure of similar compounds. S. Jeyavijayan et al. (2018) conducted a detailed analysis of 3-bromo-5-fluorobenzonitrile, revealing the molecule's vibrational modes and confirming its structure through DFT/B3LYP method calculations (Jeyavijayan et al., 2018).
Chemical Reactions and Properties
Tony Taldone et al. (2012) explored the reactivity of halogenated benzonitriles, such as fluorobenzonitriles, with sodium sulfide, leading to the synthesis of mercaptobenzonitriles through selective substitution reactions. This research highlights the potential of this compound in similar substitution reactions (Taldone et al., 2012).
Physical Properties Analysis
Investigations into the physical properties of halogenated benzonitriles provide insights into their stability, solubility, and thermal behavior. Hiroshi Suzuki and Y. Kimura (1991) discussed the synthesis and properties of difluorobenzonitriles, which can shed light on the physical properties of compounds like this compound, considering the impact of halogen substituents on these characteristics (Suzuki & Kimura, 1991).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar halogenated compounds. The research by Arockiasamy Ajaypraveenkumar et al. (2017) on 5-fluoro-2-methylbenzonitrile discusses NLO, NBO, and electronic transitions, offering insights into the electron distribution and chemical reactivity of halogenated benzonitriles (Ajaypraveenkumar et al., 2017).
Applications De Recherche Scientifique
Facile Synthesis Techniques
Research has shown the development of scalable synthesis methods for halogenated benzonitriles, including techniques for halodeboronation, which are crucial for creating compounds like 2-Fluoro-3-iodo-6-bromobenzonitrile. Such methods are valuable for generating aryl bromides and chlorides in good yields, demonstrating the compound's role in organic synthesis and chemical transformations (Szumigala et al., 2004).
Energetic and Structural Studies
Studies on halogenated benzonitriles, including fluorinated variants, have focused on understanding their energetic and structural properties. These investigations include the determination of enthalpies of formation and vapor pressures, contributing to the knowledge of their physical and chemical behavior. Such research is foundational for applying these compounds in various scientific fields, including material science and pharmaceutical research (Ribeiro da Silva et al., 2012).
Synthesis of Derivatives
The versatility of halogenated benzonitriles in chemical synthesis is further highlighted by studies on converting these compounds into derivatives like 3-Bromo-2-fluorobenzoic Acid. These processes involve multiple steps, including bromination and hydrolysis, underscoring the compound's utility as a precursor in synthesizing a wide range of chemical entities (Zhou Peng-peng, 2013).
Intramolecular Arylthiolations
Research on the catalytic activities involving halogenated benzonitriles has led to discoveries in regioselective intramolecular C–S bond formation. These studies are crucial for developing new methodologies in the synthesis of heterocycles, demonstrating the compound's role in advancing synthetic organic chemistry (Sahoo et al., 2012).
Thermodynamic and Aromaticity Assessments
Halogenated benzonitriles have been subjects of thermodynamic and aromaticity studies, which are essential for understanding the intermolecular interactions and electronic properties of these compounds. Such research provides insights into the stability and reactivity of halogenated benzonitriles, informing their potential applications in various scientific disciplines (Rocha et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-3-iodo-6-bromobenzonitrile is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction . The compound, being a boron reagent, plays a crucial role in this reaction. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the environmental conditions of the reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reagents . For instance, the success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFPTRNLAQJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C#N)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)






![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
